4-Butoxy-2,5-difluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-2,5-difluorophenol is an organic compound with the molecular formula C₁₀H₁₂F₂O₂ and a molecular weight of 202.2 g/mol . It is characterized by the presence of butoxy and difluoro substituents on a phenol ring, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 4-Butoxy-2,5-difluorophenol can be achieved through various chemical routes. One common method involves the reaction of 4-butoxyphenol with a fluorinating agent under controlled conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-Butoxy-2,5-difluorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Butoxy-2,5-difluorophenol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-2,5-difluorophenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
4-Butoxy-2,5-difluorophenol can be compared with other similar compounds, such as:
4-Butoxyphenol: Lacks the fluorine substituents, resulting in different chemical properties.
2,5-Difluorophenol: Lacks the butoxy group, affecting its reactivity and applications.
4-Butoxy-2-fluorophenol: Contains only one fluorine atom, leading to different chemical behavior.
The presence of both butoxy and difluoro substituents in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
4-butoxy-2,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-4-14-10-6-7(11)9(13)5-8(10)12/h5-6,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUUJLCGHBDABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.